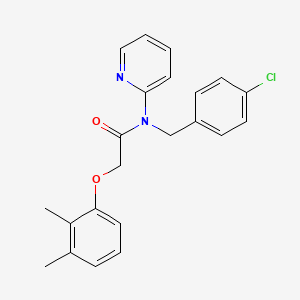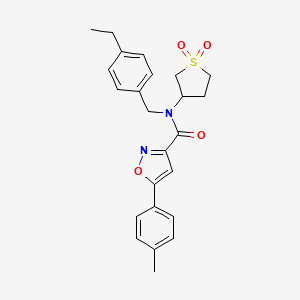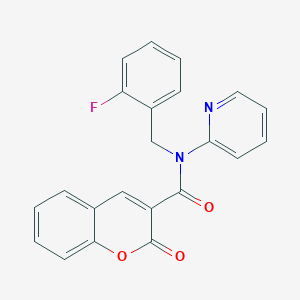![molecular formula C23H26N2O2S B11352614 2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11352614.png)
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound with a complex structure that includes a tert-butylphenoxy group, a phenylthiazole moiety, and an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with a thiourea in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the tert-Butylphenoxy Group: The tert-butylphenoxy group is synthesized by reacting tert-butylphenol with an appropriate halide under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthiazole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the amide bond.
Substitution: The tert-butylphenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the phenylthiazole ring.
Reduction: Reduced amide to amine.
Substitution: Substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, 2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthiazole moiety can bind to active sites of enzymes, inhibiting their activity. The tert-butylphenoxy group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-tert-butylphenoxy)-N-[2-(2-thiazol-4-yl)ethyl]acetamide: Lacks the phenyl group on the thiazole ring.
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide: Contains an oxazole ring instead of a thiazole ring.
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-imidazol-4-yl)ethyl]acetamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the combination of its tert-butylphenoxy group and phenylthiazole moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C23H26N2O2S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H26N2O2S/c1-23(2,3)18-9-11-20(12-10-18)27-15-21(26)24-14-13-19-16-28-22(25-19)17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,24,26) |
InChI 键 |
IVCIPHXDLDYZSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11352544.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11352546.png)
![1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11352551.png)


![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11352566.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11352571.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11352581.png)
![5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352583.png)
![N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352596.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11352598.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide](/img/structure/B11352607.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11352621.png)
